4-(ethenesulfonyl)-3-nitrobenzonitrile
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Overview
Description
4-(ethenesulfonyl)-3-nitrobenzonitrile is an organic compound that features a benzene ring substituted with an ethenesulfonyl group, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethenesulfonyl)-3-nitrobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the ethenesulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(ethenesulfonyl)-3-nitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group results in the formation of 4-(ethenesulfonyl)-3-aminobenzonitrile.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
4-(ethenesulfonyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfonyl groups.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(ethenesulfonyl)-3-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethenesulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-3-nitrobenzonitrile
- 4-(chlorosulfonyl)-3-nitrobenzonitrile
- 4-(fluorosulfonyl)-3-nitrobenzonitrile
Uniqueness
4-(ethenesulfonyl)-3-nitrobenzonitrile is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This unique reactivity makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
1153324-80-1 |
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Molecular Formula |
C9H6N2O4S |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
4-ethenylsulfonyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4S/c1-2-16(14,15)9-4-3-7(6-10)5-8(9)11(12)13/h2-5H,1H2 |
InChI Key |
BLLKRSDSWQQKHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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